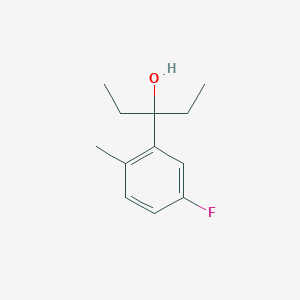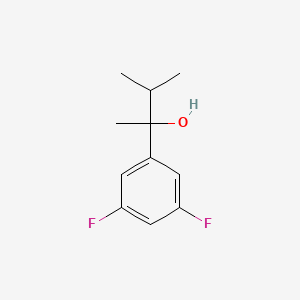
1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a cyclopropyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methylbenzaldehyde and cyclopropylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where cyclopropylmagnesium bromide reacts with 3-fluoro-6-methylbenzaldehyde to form the corresponding alcohol.
Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: The major product is 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ketone.
Reduction: The major product is 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets. The presence of the fluorine atom and cyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(3-Fluoro-6-methylphenyl)ethanol
- 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ketone
- 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl alkane
Uniqueness: 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol is unique due to the combination of a fluorine atom, a methyl group, and a cyclopropyl group attached to the phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
1-cyclopropyl-1-(5-fluoro-2-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-3-6-10(13)7-11(8)12(2,14)9-4-5-9/h3,6-7,9,14H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECSFLAYDBVVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














